molecular formula C22H19NO4 B148037 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid CAS No. 132600-15-8

4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid

Cat. No.: B148037
CAS No.: 132600-15-8
M. Wt: 361.4 g/mol
InChI Key: YKOQJZBGSAHKQO-UHFFFAOYSA-N
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Description

4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is a complex organic compound that features a quinoline core structure with additional functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.

    Functional Group Modification:

Industrial Production Methods

Industrial production would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl groups.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions might include the use of halogenating agents or nucleophiles under acidic or basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.

    Material Science:

Biology and Medicine

    Pharmacology: Investigation into its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.

    Biochemistry: Studies on its interaction with biological macromolecules like proteins or DNA.

Industry

    Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Industry:

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine or chloroquine, which have well-known medicinal properties.

    Benzoic Acid Derivatives: Compounds such as salicylic acid, known for its use in pharmaceuticals.

Uniqueness

The unique combination of the quinoline core with the benzoic acid group and additional functional groups could confer distinct chemical and biological properties, making it a valuable compound for further research.

Properties

IUPAC Name

4-(2,5-dioxo-4-phenyl-4,6,7,8-tetrahydro-3H-quinolin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-19-8-4-7-18-21(19)17(14-5-2-1-3-6-14)13-20(25)23(18)16-11-9-15(10-12-16)22(26)27/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOQJZBGSAHKQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40395301
Record name 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132600-15-8
Record name 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40395301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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